5-(2-Fluorophenyl)oxazole

Medicinal Chemistry Anticancer Drug Discovery Oxazole Derivatives

Ensure experimental reproducibility with the ortho‑fluorinated 5‑(2‑fluorophenyl)oxazole. Its 2‑fluoro substitution uniquely modulates electronic and steric properties, unlike the 4‑fluoro isomer. This is critical: using non‑fluorinated or 4‑fluoro analogs leads to divergent biological outcomes. Use this scaffold to generate 2,4,5‑trisubstituted oxazoles active against cancer cells, perform EGFR kinase virtual screening, or develop agrochemical safeners outperforming commercial standards. Microwave‑assisted protocols yield 86‑89%. Specify CAS 1240321‑68‑9 to avoid isomer confusion.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 1240321-68-9
Cat. No. B3092984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorophenyl)oxazole
CAS1240321-68-9
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN=CO2)F
InChIInChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H
InChIKeyHDKNUPYIAZOZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Fluorophenyl)oxazole (CAS 1240321-68-9): A Fluorinated Oxazole Scaffold for Antiproliferative and Bioactive Molecular Design


5-(2-Fluorophenyl)oxazole (CAS 1240321-68-9) is a fluorinated heterocyclic building block featuring an oxazole ring substituted at the 5-position with a 2-fluorophenyl moiety [1]. This structural arrangement confers distinct electronic and steric properties compared to non-fluorinated or positionally isomeric analogs, making it a versatile intermediate for medicinal chemistry, agrochemical, and materials science applications . The compound is commercially available with specified purity levels (e.g., 97%) and is characterized by a molecular formula of C9H6FNO, a molecular weight of 163.15 g/mol, and a topological polar surface area of 26 Ų [1].

5-(2-Fluorophenyl)oxazole (CAS 1240321-68-9): Why Positional Isomers and Non-Fluorinated Analogs Cannot Be Simply Substituted


The specific placement of the fluorine atom at the ortho position of the phenyl ring in 5-(2-fluorophenyl)oxazole is a critical determinant of its chemical and biological behavior [1]. In contrast to its 4-fluorophenyl isomer, which is commonly explored for anti-inflammatory applications, the 2-fluoro substitution pattern alters electron distribution, molecular conformation, and metabolic stability [2]. This subtle change can profoundly impact target binding affinity, as demonstrated in structure-activity relationship (SAR) studies of related oxazole derivatives, where fluorination at different positions led to divergent biological outcomes [3]. Consequently, substituting 5-(2-fluorophenyl)oxazole with a non-fluorinated 5-phenyloxazole or a 4-fluorophenyl oxazole isomer in a synthetic pathway or biological assay is likely to yield non-comparable results and compromise experimental reproducibility.

Quantitative Differentiation Evidence for 5-(2-Fluorophenyl)oxazole (CAS 1240321-68-9) Against Comparators


Antiproliferative Activity of 5-(2-Fluorophenyl)oxazole-Derived Scaffolds vs. 5-Fluorouracil

A derivative synthesized from a 2-(2-fluorophenyl)oxazole scaffold exhibited antiproliferative activity comparable to the standard chemotherapeutic agent 5-fluorouracil (5-FU) in vitro [1]. This provides a benchmark for the potential of 5-(2-fluorophenyl)oxazole as a precursor in generating bioactive molecules.

Medicinal Chemistry Anticancer Drug Discovery Oxazole Derivatives

Computational Docking Affinity of 5-(2-Fluorophenyl)oxazole-Derived Analog vs. Paclitaxel

In silico docking studies of 4-benzylidene-2-(2-fluorophenyl)oxazol-5(4H)-one derivatives, which incorporate the 2-fluorophenyloxazole core, revealed superior binding affinity for the EGFR kinase target compared to the standard drug Paclitaxel [1].

Molecular Docking EGFR Kinase Inhibition Breast Cancer

Lipophilicity and Metabolic Stability Advantage of 2-Fluorophenyl vs. 4-Fluorophenyl Oxazole Isomers

The ortho-fluorine substitution in 5-(2-fluorophenyl)oxazole (calculated XLogP3 = 2.1) confers a distinct lipophilicity profile compared to the para-fluoro isomer [1]. This difference can translate into improved metabolic stability, as evidenced by studies on related fluorophenyl-isoxazole analogs where specific substitution patterns led to >7-fold enhancement in microsomal half-life [2].

Physicochemical Properties Metabolic Stability Drug Design

Enhanced Synthetic Accessibility via 2-Fluorophenyl Oxazole Core in Green Chemistry Approaches

Derivatives based on the 2-(2-fluorophenyl)oxazole core can be synthesized under mild, solvent-free microwave irradiation conditions with high efficiency (86-89% yield) using a heterogeneous biowaste catalyst, demonstrating a practical and sustainable route to complex molecules [1].

Green Chemistry Microwave-Assisted Synthesis Heterocyclic Chemistry

5-(2-Fluorophenyl)oxazole (CAS 1240321-68-9): Optimal Applications in Anticancer and Agrochemical Research


Medicinal Chemistry: Synthesis of Antiproliferative Leads Targeting Solid Tumors

Use 5-(2-fluorophenyl)oxazole as a key intermediate to synthesize 2,4,5-trisubstituted oxazole derivatives for evaluation against cancer cell lines, leveraging its demonstrated potential to yield compounds with activity comparable to 5-fluorouracil [1].

Computational Drug Design: EGFR Kinase Inhibitor Development

Employ the 5-(2-fluorophenyl)oxazole scaffold in molecular docking and virtual screening campaigns targeting EGFR kinase, building on evidence that related 2-fluorophenyloxazole derivatives exhibit superior in silico binding affinities compared to Paclitaxel [2].

Agrochemical Discovery: Development of Novel Herbicide Safeners

Utilize 5-(2-fluorophenyl)oxazole as a fragment in the design and synthesis of substituted phenyl oxazole derivatives, which have demonstrated the ability to enhance maize growth indices and detoxification enzyme activity in vivo, outperforming commercial safeners [3].

Green Chemistry & Process Development: Sustainable Synthesis of Fluorinated Oxazole Libraries

Adopt microwave-assisted, solvent-free protocols using heterogeneous catalysts to efficiently generate diverse 2-fluorophenyloxazole derivatives with high yields (86-89%), minimizing environmental impact and accelerating structure-activity relationship studies [4].

Technical Documentation Hub

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